3-(2-Thienyl)benzoic acid

Overview

Description

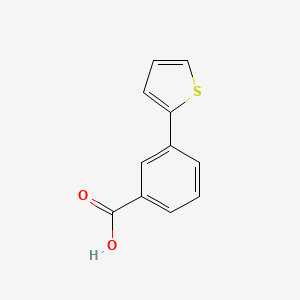

3-(2-Thienyl)benzoic acid: is an organic compound with the molecular formula C11H8O2S It consists of a benzoic acid moiety substituted with a thienyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Thienyl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between a boronic acid and an aryl halide. The general procedure involves the following steps:

Preparation of 2-Thienylboronic Acid: This is achieved by reacting 2-thienylmagnesium bromide with trimethyl borate, followed by hydrolysis.

Coupling Reaction: The 2-thienylboronic acid is then coupled with 3-bromobenzoic acid in the presence of a palladium catalyst (such as palladium acetate), a base (such as potassium carbonate), and a solvent (such as dimethylformamide) under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Thienyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.

Substitution: Electrophilic reagents like nitric acid or bromine are used in the presence of catalysts like sulfuric acid.

Major Products:

Oxidation: Formation of 3-(2-Thienyl)sulfonylbenzoic acid.

Reduction: Formation of 3-(2-Thienyl)benzyl alcohol or 3-(2-Thienyl)benzaldehyde.

Substitution: Formation of 3-(2-Thienyl)-4-nitrobenzoic acid or 3-(2-Thienyl)-4-bromobenzoic acid.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediate

3-(2-Thienyl)benzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its thienyl group enhances biological activity, making it a valuable building block in drug development aimed at treating neurological disorders and other conditions .

Antimycobacterial Activity

Recent studies have indicated that derivatives of thienyl-substituted compounds exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. For instance, certain analogs of this compound have shown promising results in inhibiting the growth of this pathogen, suggesting potential uses in developing new antitubercular drugs .

Agricultural Applications

Plant Protection

Research has identified that phenolic compounds, including those derived from this compound, can act as inhibitors of the type III secretion system (T3SS) in plant pathogens such as Erwinia amylovora, which causes fire blight in apple and pear trees. By targeting virulence factors, these compounds may offer alternative strategies for controlling bacterial diseases in crops .

Materials Science

Polymer Synthesis

The compound is also explored for its potential use in synthesizing novel polymers. Its unique structural properties allow for modifications that can enhance the mechanical and thermal properties of polymeric materials. This application is particularly relevant in developing materials with specific functionalities for industrial purposes .

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, this compound is utilized as a standard or reference material in high-performance liquid chromatography (HPLC). Its distinct chemical properties facilitate the separation and analysis of complex mixtures, contributing to advancements in quality control and safety assessments in food and pharmaceuticals .

Summary Table of Applications

| Field | Application | Notes |

|---|---|---|

| Medicinal Chemistry | Pharmaceutical intermediate | Used in drug synthesis targeting neurological disorders |

| Antimycobacterial activity | Significant inhibitory effects on Mycobacterium tuberculosis | |

| Agricultural Science | Plant protection against pathogens | Inhibits T3SS in Erwinia amylovora |

| Materials Science | Polymer synthesis | Enhances mechanical and thermal properties of polymers |

| Analytical Chemistry | Chromatographic applications | Serves as a standard/reference material for HPLC |

Case Studies

- Antimycobacterial Activity Study : A series of thienyl-substituted derivatives were synthesized and tested against Mycobacterium tuberculosis. The study revealed that certain derivatives exhibited IC90 values indicating strong antimicrobial properties, highlighting their potential as therapeutic agents .

- Plant Pathogen Inhibition : Research demonstrated that phenolic compounds derived from thienyl structures could significantly alter the expression of virulence factors in plant pathogens, providing a new avenue for disease management strategies in agriculture .

Mechanism of Action

The mechanism of action of 3-(2-Thienyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thienyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-(2-Thienyl)benzoic acid: Similar structure but with the thienyl group at the second position.

4-(2-Thienyl)benzoic acid: Thienyl group at the fourth position.

3-(2-Furyl)benzoic acid: Furyl group instead of thienyl.

Uniqueness: 3-(2-Thienyl)benzoic acid is unique due to the specific positioning of the thienyl group, which can influence its electronic properties and reactivity. This positioning can lead to different biological activities and applications compared to its isomers and analogs.

Biological Activity

3-(2-Thienyl)benzoic acid, a compound featuring both thienyl and benzoic acid moieties, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

This compound is characterized by the molecular formula and a molecular weight of 204.25 g/mol. Its structure comprises a benzoic acid group attached to a thienyl ring, which contributes to its unique chemical behavior and biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain benzoic acid derivatives demonstrated activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

| Compound | Bacterial Strain | IC90 (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | Not specified |

| 5-Nitro-2-thienyl analogue | Mycobacterium tuberculosis | 2.96 |

Antitumor Activity

The compound has also been evaluated for its antitumor effects. In vitro studies have shown that thienyl derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have been reported to inhibit the growth of human cancer cell lines such as Hep-G2 and A2058 with low cytotoxicity towards normal cells .

Anti-inflammatory Effects

Inhibition of the NF-κB pathway has been observed in studies involving thienyl derivatives, which suggests that this compound may possess anti-inflammatory properties. This is particularly relevant in conditions such as rheumatoid arthritis where inflammatory cytokines like TNF-α and IL-6 are upregulated .

The biological activity of this compound is attributed to its ability to interact with various biochemical pathways:

- Protein Degradation Systems : Similar compounds have been shown to promote the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for maintaining cellular homeostasis .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory responses, thereby reducing the production of pro-inflammatory mediators.

Case Studies

- Antimycobacterial Activity : A series of thienyl derivatives were synthesized and tested against Mycobacterium tuberculosis. The results indicated that specific analogues exhibited significant inhibitory effects, with IC90 values demonstrating their potential as antimycobacterial agents .

- Cytotoxicity Assays : The cytotoxic effects of this compound were assessed using the Sulfo-Rhodamine-B (SRB) assay on various cancer cell lines. The findings revealed that while the compound inhibited cancer cell growth, it showed minimal toxicity to normal fibroblasts, indicating a favorable selectivity index .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Thienyl)benzoic acid, and what methodological considerations are critical for yield optimization?

- Answer: A common approach involves Suzuki-Miyaura cross-coupling between 3-iodobenzoic acid and 2-thienylboronic acid. This method, adapted from Bumagin and Bykov (1997), employs PdCl₂ catalysis in basic aqueous conditions (NaOH) to achieve coupling at the 3-position of the benzoic acid scaffold . Key considerations include:

- Catalyst loading (0.5–2 mol% Pd) to minimize side reactions.

- Solvent selection (e.g., THF/H₂O mixtures) to balance boronic acid solubility and reaction kinetics.

- Temperature control (60–80°C) to accelerate coupling while avoiding decarboxylation.

- Alternative routes include multi-step phthalide synthesis , as demonstrated in processes for structurally related benzoic acids. For example, Y-benzaldehyde intermediates can react with aminobenzoic acids under acidic conditions to form bis-aryl methyl precursors, which are oxidized to target compounds .

Q. How can spectroscopic and crystallographic techniques characterize this compound?

- Answer:

- NMR spectroscopy : The thienyl proton environment (δ 6.8–7.4 ppm) and benzoic acid carboxyl proton (δ ~12 ppm) provide diagnostic signals. Coupling patterns in ¹H NMR distinguish between regioisomers (e.g., 2- vs. 3-thienyl substitution) .

- IR spectroscopy : Stretching frequencies for the carboxylic acid group (2500–3000 cm⁻¹ broad O-H, ~1700 cm⁻¹ C=O) and thienyl C-S bonds (~700 cm⁻¹) confirm functional groups .

- X-ray crystallography : Resolves dihedral angles between the thienyl and benzoic acid moieties, critical for understanding conjugation effects. For example, analogs like 3-phenylbenzoic acid exhibit a ~30° dihedral angle between aromatic planes, influencing electronic properties .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Answer:

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) due to the carboxylic acid group. Poor solubility in water (pH-dependent; improves in basic media via deprotonation).

- Stability : Susceptible to photodegradation if stored in light-exposed conditions. Long-term storage recommendations include inert atmospheres (N₂) and desiccants to prevent moisture-induced aggregation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the thienyl sulfur atom may act as a Lewis base in coordination chemistry .

- Retrosynthetic Analysis : Tools like Pistachio and Reaxys databases propose feasible routes by analyzing bond dissociation energies and template relevance. For thienyl-substituted aromatics, cross-coupling reactions are prioritized due to high success rates in literature precedents .

Q. What strategies resolve contradictions in adsorption efficiency data for metal-ion removal using benzoic acid derivatives?

- Answer: Discrepancies in studies (e.g., Gunjate et al., 2020) may arise from:

- pH-dependent speciation : Carboxylic acid deprotonation (pKa ~4.2) enhances metal chelation at pH > 5.

- Competing ions : Selectivity for Co²⁺ over Fe³⁺ requires adjusting the adsorbent’s functionalization (e.g., introducing thioether groups alongside carboxylates) .

- Surface area optimization : Activated carbon modifications (e.g., pore-size tuning) improve adsorption capacity.

Q. How do steric and electronic effects of the thienyl group influence the biological activity of this compound derivatives?

- Answer:

- Steric effects : The thienyl group’s compact size (vs. phenyl) reduces steric hindrance, enhancing binding to enzyme active sites (e.g., cyclooxygenase-2 inhibition).

- Electronic effects : The sulfur atom’s electron-withdrawing nature increases the carboxylic acid’s acidity, improving ionic interactions in physiological environments. Structure-activity relationship (SAR) studies on analogs suggest bioactivity correlates with substituent position (2- vs. 3-thienyl) .

Properties

IUPAC Name |

3-thiophen-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-11(13)9-4-1-3-8(7-9)10-5-2-6-14-10/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEIZFGIUKSSIJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353122 | |

| Record name | 3-(2-thienyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29886-63-3 | |

| Record name | 3-(Thien-2-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29886-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-thienyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Thien-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.